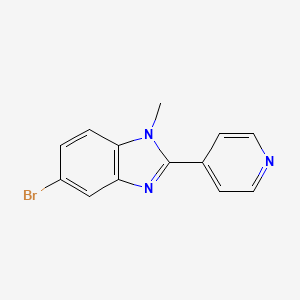
Benzyl-(2-chloro-5-trifluoromethyl-pyrimidin-4-yl)-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl-(2-chloro-5-trifluoromethyl-pyrimidin-4-yl)-amine: is a chemical compound that features a benzyl group attached to a pyrimidine ring substituted with chlorine and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-(2-chloro-5-trifluoromethyl-pyrimidin-4-yl)-amine typically involves the reaction of benzylamine with 2-chloro-5-trifluoromethyl-pyrimidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include solvents like dimethylformamide or tetrahydrofuran and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: Benzyl-(2-chloro-5-trifluoromethyl-pyrimidin-4-yl)-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles (amines, thiols); reactions often performed in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with different functional groups replacing the chlorine atom.
科学研究应用
Chemistry: Benzyl-(2-chloro-5-trifluoromethyl-pyrimidin-4-yl)-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s unique structure allows it to interact with specific biological targets, potentially leading to the development of new therapeutic agents. It is studied for its potential to inhibit enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and electronic materials.
作用机制
The mechanism of action of Benzyl-(2-chloro-5-trifluoromethyl-pyrimidin-4-yl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The chlorine atom can participate in hydrogen bonding and other interactions, contributing to the compound’s binding affinity and specificity.
相似化合物的比较
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyrimidine
Comparison: Benzyl-(2-chloro-5-trifluoromethyl-pyrimidin-4-yl)-amine is unique due to the presence of the benzyl group, which imparts additional reactivity and potential biological activity. Compared to similar compounds like 2-Chloro-5-(trifluoromethyl)pyridine, the benzyl group provides a larger hydrophobic surface area, enhancing interactions with biological targets. The pyrimidine ring also offers different electronic properties compared to pyridine, influencing the compound’s reactivity and stability.
属性
分子式 |
C12H9ClF3N3 |
|---|---|
分子量 |
287.67 g/mol |
IUPAC 名称 |
N-benzyl-2-chloro-5-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C12H9ClF3N3/c13-11-18-7-9(12(14,15)16)10(19-11)17-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,17,18,19) |
InChI 键 |
ZDQGZZPZRUZYAB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC=C2C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carbonyl chloride](/img/structure/B13872354.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazol-5-yl]ethanol](/img/structure/B13872358.png)








